Sniper(ER)-110

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

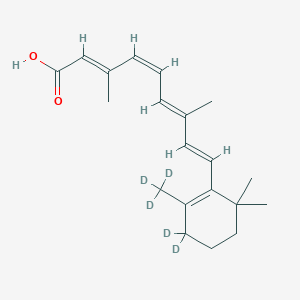

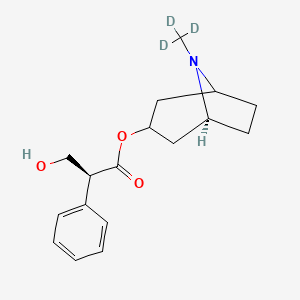

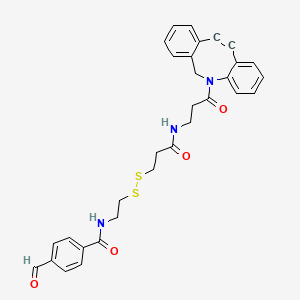

Sniper(ER)-110 is a novel small molecule designed to target and degrade estrogen receptor alpha (ERα) via the ubiquitin-proteasome systemThese molecules have shown great potential in both basic research and clinical therapy, particularly in the treatment of estrogen receptor-positive breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(ER)-110 involves the chemical linkage of two distinct ligands: one that interacts with a ubiquitin ligase cIAP1 and another that binds to the target protein, ERα. The process typically involves the following steps:

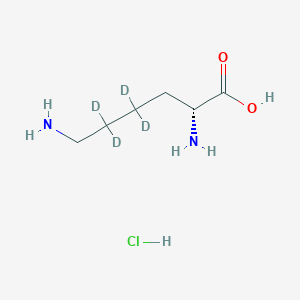

Synthesis of Bestatin Derivative: Bestatin, a known inhibitor of aminopeptidases, is chemically modified to interact with cIAP1.

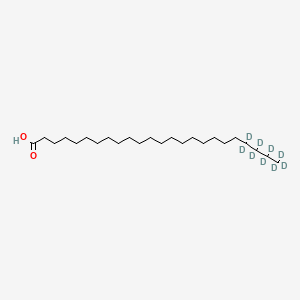

Synthesis of ERα Ligand: 4-Hydroxytamoxifen (4-OHT) is used as the ligand for ERα.

Chemical Linkage: The two ligands are chemically linked using a suitable spacer to form the final this compound molecule

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include:

Bulk Synthesis of Ligands: Large quantities of the bestatin derivative and 4-hydroxytamoxifen are synthesized.

Purification: The ligands are purified using techniques such as column chromatography.

Chemical Linkage and Final Purification: The ligands are chemically linked, and the final product is purified to ensure high purity and activity.

Analyse Des Réactions Chimiques

Types of Reactions

Sniper(ER)-110 undergoes several types of chemical reactions, including:

Ubiquitylation: The compound induces ubiquitylation of ERα, marking it for degradation by the proteasome.

Proteasomal Degradation: The ubiquitylated ERα is recognized and degraded by the proteasome.

Common Reagents and Conditions

Reagents: Bestatin derivative, 4-hydroxytamoxifen, chemical spacers, and solvents such as dimethyl sulfoxide (DMSO).

Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal activity and stability of the compound

Major Products

The major product of these reactions is the degraded form of ERα, which leads to the inhibition of estrogen signaling in target cells .

Applications De Recherche Scientifique

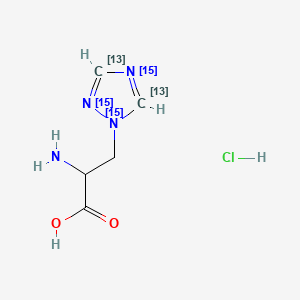

Sniper(ER)-110 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

Biology: Helps in understanding the role of ERα in cellular processes and its degradation.

Medicine: Potential therapeutic agent for treating ERα-positive breast cancer by inhibiting estrogen signaling.

Industry: Could be used in the development of new drugs targeting protein degradation pathways

Mécanisme D'action

Sniper(ER)-110 exerts its effects by inducing the degradation of ERα through the ubiquitin-proteasome system. The compound binds to both ERα and cIAP1, bringing them into close proximity. This interaction facilitates the ubiquitylation of ERα by cIAP1, marking it for degradation by the proteasome. The degradation of ERα leads to the inhibition of estrogen signaling, which is crucial for the proliferation of ERα-positive breast cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

PROTACs (Proteolysis-Targeting Chimeras): Similar to SNIPERs, PROTACs are chimeric molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.

IAP Antagonists: Compounds that inhibit IAPs and induce apoptosis in cancer cells.

Hydrophobic Tagging Molecules: Small molecules that tag target proteins for degradation by making them appear hydrophobic.

Uniqueness

Sniper(ER)-110 is unique in its ability to specifically target ERα for degradation without inducing estrogen-regulated gene expression. This specificity makes it a promising therapeutic agent for ERα-positive breast cancer, offering a targeted approach with potentially fewer side effects compared to traditional therapies .

Propriétés

Formule moléculaire |

C66H83N5O11 |

|---|---|

Poids moléculaire |

1122.4 g/mol |

Nom IUPAC |

(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1 |

Clé InChI |

DXLPZZKVYXMXOP-UXACQRMVSA-N |

SMILES isomérique |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8 |

SMILES canonique |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)